molecular formula C16H19NO5 B8557266 1-O-tert-butyl 2-O-ethyl 4-hydroxyindole-1,2-dicarboxylate CAS No. 863250-50-4

1-O-tert-butyl 2-O-ethyl 4-hydroxyindole-1,2-dicarboxylate

Cat. No. B8557266
M. Wt: 305.32 g/mol
InChI Key: ZWVSNXSOKREBBW-UHFFFAOYSA-N
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Patent
US08354431B2

Procedure details

10% Palladium on carbon (1 g) is placed under an argon atmosphere into a round-bottom flask and covered with 50 ml of ethanol. A solution of (4-benzyloxy-indole-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester (1) (35 g, 88.5 mmol) in 250 ml ethanol is added, followed by ammonium formiate (6.3 g, 97.4 mmol). The mixture is stirred for 30 min at rt (TLC control). After completion of the reaction, the mixture is filtrated and evaporation gives a white solid, which is further purified by recrystallization from diethyl ether/hexanes.
Name
4-benzyloxy-indole-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:7]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[C:8]2[C:13]([CH:14]=1)=[C:12]([O:15]CC1C=CC=CC=1)[CH:11]=[CH:10][CH:9]=2)=[O:5].C([O-])=O.[NH4+]>[Pd].C(O)C>[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:7]([C:23]([O:25][C:26]([CH3:27])([CH3:29])[CH3:28])=[O:24])[C:8]2[C:13]([CH:14]=1)=[C:12]([OH:15])[CH:11]=[CH:10][CH:9]=2)=[O:5] |f:1.2|

Inputs

Step One
Name
4-benzyloxy-indole-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
Quantity
35 g
Type
reactant
Smiles
CCOC(=O)C=1N(C2=CC=CC(=C2C1)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 min at rt (TLC control)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture is filtrated
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
gives a white solid, which
CUSTOM
Type
CUSTOM
Details
is further purified by recrystallization from diethyl ether/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CCOC(=O)C=1N(C2=CC=CC(=C2C1)O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.